1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile
Description
This compound is a heterocyclic hybrid integrating pyrazole, triazole, and carbonitrile functionalities. The pyrazole core is substituted with a bromo group at position 4, a methyl group at position 2, and a phenyl ring at position 1. The triazole moiety is linked to a 4-methoxyphenyl group at position 4 and a carbonitrile group at position 2. Its synthesis likely involves multi-component reactions or click chemistry, given the prevalence of such methods for analogous triazole-pyrazole hybrids . Structural characterization via single-crystal X-ray diffraction (using programs like SHELXL) would confirm its planar conformation and packing motifs, critical for understanding its physicochemical behavior .
Properties
IUPAC Name |
3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]-5-(4-methoxyphenyl)triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O2/c1-26-18(19(22)21(29)28(26)15-6-4-3-5-7-15)13-27-17(12-23)20(24-25-27)14-8-10-16(30-2)11-9-14/h3-11H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOWHEOIIUAEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C(=C(N=N3)C4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.23 g/mol. The structure features a pyrazole ring fused with a triazole and incorporates various functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that similar pyrazole derivatives showed potent antiproliferative activity against human cancer cells, suggesting that this compound may also possess similar effects due to structural similarities .
Antimicrobial Properties
Pyrazoles are known for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens. In vitro studies have shown that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, which may extend to this specific derivative .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles have been well-documented. Compounds with similar scaffolds have shown the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. This suggests that the compound may also exert anti-inflammatory effects by modulating inflammatory pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell proliferation and survival in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazoles can influence oxidative stress levels within cells, contributing to their anticancer and antimicrobial effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
A recent study synthesized several derivatives based on the pyrazole scaffold and screened them for anticancer activity using the MTT assay. Compounds similar to the one demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating strong potential for further development as anticancer agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and triazole structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that the compound may possess similar capabilities due to its structural features .
Antimicrobial Properties
The incorporation of bromine and methoxy groups in the structure enhances the antimicrobial activity of the compound. Research has demonstrated that triazole derivatives can exhibit potent antibacterial and antifungal activities. The specific interactions between the compound and microbial enzymes or membranes could be further investigated to elucidate its mechanism of action .
Anti-inflammatory Effects
Compounds containing pyrazole moieties have been reported to exhibit anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could provide therapeutic benefits in diseases characterized by chronic inflammation .
Photovoltaic Materials
The unique electronic properties of triazoles make them suitable candidates for use in organic photovoltaic cells. Studies suggest that incorporating such compounds into polymer matrices can enhance the efficiency of light absorption and charge transport in solar cells .
Sensors
The ability of pyrazole and triazole compounds to undergo specific interactions with target molecules positions them as potential candidates for sensor applications. Their sensitivity to environmental changes can be harnessed for detecting pollutants or biological markers .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs include halogenated triazole-pyrazole hybrids and derivatives with electron-donating/withdrawing groups. Key comparisons are summarized below:
Key Findings
Halogen Impact : Bromo substitution in the target compound may enhance lipophilicity and binding affinity compared to chloro analogs (e.g., compound 4), as seen in antimicrobial thiazole derivatives . However, crystal packing differences due to bromo’s larger van der Waals radius could reduce solubility .
Methoxy vs.
Carbonitrile Role : The carbonitrile group at position 5 may act as a hydrogen-bond acceptor, a feature absent in trifluoromethyl-containing analogs , possibly enhancing target selectivity.
Synthetic Complexity: The target’s synthesis is more complex than one-pot CuAAC (click chemistry) routes used for simpler triazoles , but comparable to multi-component pyranopyrazole syntheses .
Structural Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
